4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine
Description
Properties
IUPAC Name |
4-(5-propan-2-yl-1H-pyrazol-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8(2)10-7-11(14-13-10)9-3-5-12-6-4-9/h3-8H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRQAUKZDXYSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate hydrazine derivatives with β-diketones, followed by coupling with a pyridine derivative . The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole-pyridine N-oxides.
Reduction: Formation of reduced pyrazole-pyridine derivatives.
Substitution: Formation of substituted pyrazole-pyridine compounds.
Scientific Research Applications
4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects . The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or other cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-[3-(propan-2-yl)-1H-pyrazol-5-yl]pyridine with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural and Electronic Comparisons
Key Observations:
- Substituent Effects: The isopropyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing CF₃ group in fppz. This difference significantly impacts electronic properties; for instance, CF₃ in fppz reduces the HOMO-LUMO gap in Ir(III) complexes, enabling blue emission in OLEDs , while isopropyl may favor charge transfer in coordination complexes.
- Steric Influence: Bulkier substituents (e.g., tert-butyl in BIRB796) enhance selectivity in kinase inhibition by restricting binding to specific pockets . The smaller isopropyl group in the target compound may offer a balance between solubility and steric flexibility.
Physicochemical Properties
- Solubility: The isopropyl group enhances lipophilicity compared to unsubstituted pyrazolylpyridines (e.g., 2,6-bis(5-pyrazolyl)pyridine), which are more polar due to multiple nitrogen atoms .
- Basicity: The pyridine nitrogen’s basicity is slightly reduced by the adjacent pyrazole ring, but substitution with electron-donating groups (e.g., isopropyl) can counteract this effect compared to electron-withdrawing substituents like CF₃ .
Research Findings and Data Tables
Table 1: Electronic Properties of Pyrazolylpyridine Derivatives
Biological Activity
4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine is a compound that has garnered interest in the biomedical field due to its potential therapeutic applications. This article explores its biological activity, synthesis, and implications in drug design.
Structural Characteristics
The compound belongs to the class of pyrazolo[3,4-b]pyridines, which are characterized by their bicyclic structure comprising a pyrazole ring fused with a pyridine ring. The presence of the isopropyl group at the 3-position of the pyrazole ring contributes to its unique biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines, including derivatives like this compound. These compounds have been evaluated against various cancer cell lines:
- MCF7 (Breast Cancer) : Exhibited growth inhibition with an IC50 value of approximately 12.50 µM.
- NCI-H460 (Lung Cancer) : Showed significant cytotoxicity with an IC50 of 42.30 µM.
- A549 (Lung Adenocarcinoma) : Demonstrated promising results with growth inhibition at lower concentrations.
These findings suggest that the compound may act through multiple pathways, potentially involving apoptosis induction and cell cycle arrest.
The exact mechanism through which this compound exerts its effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets involved in cancer cell proliferation and survival. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The synthetic route often includes:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Pyridine Ring Construction : Achieved through cyclization reactions that incorporate nitrogen-containing heterocycles.
Various derivatives have been synthesized to enhance biological activity and selectivity, leading to compounds with improved pharmacological profiles.
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds:
| Study | Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|---|
| Shaw et al. (2022) | 3-(Biphenyl-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole | MCF7 | 3.79 | Significant anticancer activity |
| Bouabdallah et al. (2022) | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | High cytotoxic potential |
| Wei et al. (2022) | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 | Notable growth inhibition |
These case studies illustrate the ongoing research efforts to explore and validate the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
